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Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933 Get Quote

This technical guide provides a comprehensive overview of AZD1283, a potent and selective

P2Y12 receptor antagonist, for researchers, scientists, and drug development professionals. It

details the compound's mechanism of action, summarizes key quantitative data from preclinical

studies, and outlines detailed experimental protocols for its evaluation in thrombosis research

models.

Core Compound Profile
AZD1283 is a reversible, non-thienopyridine antagonist of the P2Y12 receptor, a key player in

platelet activation and aggregation. Its investigation in preclinical models has demonstrated

significant antithrombotic efficacy.

Mechanism of Action and Signaling Pathway
AZD1283 exerts its antithrombotic effects by selectively inhibiting the P2Y12 receptor on the

surface of platelets. The binding of adenosine diphosphate (ADP) to the P2Y12 receptor

initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus

formation. By blocking this interaction, AZD1283 effectively dampens the platelet response to

ADP.

The downstream signaling pathway of the P2Y12 receptor is complex and involves multiple

effector molecules. Upon ADP binding, the Gi-coupled P2Y12 receptor inhibits adenylyl

cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

This reduction in cAMP alleviates the inhibition of platelet activation. Concurrently, the βγ
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subunits of the G-protein activate phosphoinositide 3-kinase (PI3K), which in turn

phosphorylates and activates Akt (also known as protein kinase B). This PI3K/Akt pathway,

along with other signaling mediators like Rap1b, ultimately contributes to the conformational

change of the glycoprotein IIb/IIIa (αIIbβ3) receptor, enabling it to bind fibrinogen and mediate

platelet aggregation.
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P2Y12 Receptor Signaling Pathway and Inhibition by AZD1283.

Quantitative Data Presentation
The following tables summarize the key in vitro and in vivo quantitative data for AZD1283
gathered from preclinical studies.

Table 1: In Vitro Activity and Metabolic Stability of
AZD1283

Parameter Species/System Value Reference

P2Y12 Binding IC50 Human 11 nM [1]

GTPγS IC50 Human 25 nM [1]

ADP-induced Platelet

Aggregation IC50
Human 3.6 µM [1]

Metabolic Half-life

(T1/2)

Mouse Liver

Microsomes
37 min [2][3]

Metabolic Half-life

(T1/2)
Dog Liver Microsomes 201 min [4]

Metabolic Half-life

(T1/2)

Human Liver

Microsomes
> 160 min [2][3]

CYP2C9 Inhibition

IC50
Human 6.62 µM [1]

CYP2C19 Inhibition

IC50
Human 0.399 µM [1]

CYP3A4 (Midazolam

substrate) Inhibition

IC50

Human 4.28 µM [1]

CYP3A4

(Testosterone

substrate) Inhibition

IC50

Human 3.64 µM [1]
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Table 2: In Vivo Efficacy of AZD1283 in Thrombosis
Models

Model Species Endpoint Value Reference

Modified Folts

Model
Dog

Antithrombotic

EC50
3 µg/(kg·min) [1]

Modified Folts

Model
Dog

Dose for >3-fold

increase in

bleeding time

33 µg/(kg·min) [5]

Rat Ferric

Chloride Model
Rat

Antithrombotic

Efficacy
Potent [6]

Table 3: Preclinical Pharmacokinetic Parameters of
AZD1283

Parameter Species Dose Value Reference

Cmax Rat 1 mg/kg, p.o. 25.9 ± 11 ng/mL [4]

Tmax Rat 1 mg/kg, p.o. 0.25 h [4]

T1/2 Rat 1 mg/kg, p.o. 1.68 ± 0.37 h [4]

Note: A comprehensive and consolidated preclinical pharmacokinetic profile for AZD1283
across multiple species is not fully available in the public domain. The data presented is based

on the available fragmented information.

Experimental Protocols
Detailed methodologies for key in vivo models used to evaluate the antithrombotic and

hemostatic effects of AZD1283 are provided below.

Ferric Chloride-Induced Carotid Artery Thrombosis
Model in Rats
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This model is widely used to assess the efficacy of antithrombotic agents in an arterial

thrombosis setting.

Objective: To evaluate the ability of AZD1283 to prevent or delay the formation of an occlusive

thrombus in the carotid artery following chemical injury.

Materials:

Male Sprague-Dawley rats (250-300 g)

Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)

Dissecting microscope

Micro-Doppler flow probe

Ferric chloride (FeCl3) solution (e.g., 20% in distilled water)

Filter paper strips (e.g., 1-2 mm wide)

Surgical instruments (forceps, scissors, vessel clamps)

AZD1283 formulation for administration (e.g., oral gavage)

Procedure:

Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to

maintain body temperature.

Surgical Exposure: Make a midline cervical incision to expose the right common carotid

artery. Carefully dissect the artery from the surrounding tissues and vagus nerve.

Flow Probe Placement: Place a micro-Doppler flow probe around the carotid artery to

monitor blood flow continuously.

Drug Administration: Administer AZD1283 or vehicle control at the desired dose and route

(e.g., orally, 1 hour before injury).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1665933?utm_src=pdf-body
https://www.benchchem.com/product/b1665933?utm_src=pdf-body
https://www.benchchem.com/product/b1665933?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thrombus Induction:

Saturate a small piece of filter paper with the FeCl3 solution.

Apply the FeCl3-soaked filter paper to the adventitial surface of the carotid artery,

downstream of the flow probe.

Leave the filter paper in place for a defined period (e.g., 10 minutes).

After the application period, remove the filter paper and rinse the area with saline.

Monitoring and Endpoint:

Continuously monitor carotid artery blood flow using the Doppler flow probe.

The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3

application to the cessation of blood flow (flow < 10% of baseline) for a sustained period

(e.g., 5 minutes).

A cut-off time (e.g., 60 minutes) is typically set, after which the artery is considered patent

if occlusion has not occurred.
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Workflow for the Ferric Chloride-Induced Thrombosis Model.

Modified Folts Model of Coronary Artery Thrombosis in
Dogs
This model simulates conditions of endothelial injury and stenosis to induce cyclic flow

reductions (CFRs) due to recurrent platelet-rich thrombus formation and dislodgement.
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Objective: To assess the efficacy of AZD1283 in preventing or reducing the frequency of CFRs

in a stenosed and damaged coronary artery.

Disclaimer: A highly specific, step-by-step protocol for the modified Folts model as applied to

AZD1283 is not fully available in the public domain. The following is a representative protocol

based on the general principles of the model.

Materials:

Mongrel dogs of either sex (e.g., 10-15 kg)

Anesthesia (e.g., sodium pentobarbital) and ventilator

Surgical instruments for thoracotomy

Electromagnetic flow probe

Adjustable plastic constrictor for stenosis

Arterial forceps for vessel injury

Physiological monitoring equipment (ECG, blood pressure)

AZD1283 for intravenous infusion

Procedure:

Animal Preparation: Anesthetize, intubate, and ventilate the dog. Monitor vital signs

throughout the procedure.

Surgical Procedure:

Perform a left thoracotomy to expose the heart.

Isolate a segment of the left anterior descending (LAD) or circumflex (LCX) coronary

artery.

Place an electromagnetic flow probe around the artery to measure coronary blood flow.
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Induction of Cyclic Flow Reductions (CFRs):

Place an adjustable plastic constrictor around the artery, distal to the flow probe, and

tighten it to create a critical stenosis (e.g., reducing blood flow by 50-70%).

Induce endothelial injury by gently clamping the artery at the site of the stenosis with

arterial forceps for a brief period.

Observe the coronary blood flow for the development of CFRs, which are characterized by

a gradual decline in flow followed by a sudden restoration. A stable pattern of CFRs should

be established before drug administration.

Drug Administration:

Once a consistent pattern of CFRs is established, administer AZD1283 or vehicle as a

continuous intravenous infusion.

Monitoring and Endpoint:

Continuously record coronary blood flow.

The primary endpoint is the reduction or elimination of CFRs during and after the infusion

of AZD1283.

The dose-response relationship can be determined by administering escalating doses of

the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1665933?utm_src=pdf-body
https://www.benchchem.com/product/b1665933?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anesthetize & Ventilate Dog

Expose Coronary Artery

Place Flow Probe

Induce Stenosis & Injury

Establish Cyclic Flow
Reductions (CFRs)

Administer AZD1283/Vehicle (i.v.)

Monitor Coronary Blood Flow
for CFR Abolition

Click to download full resolution via product page

Workflow for the Modified Folts Model in Dogs.

Rat Tail Bleeding Time Assay
This assay is a common method to assess the potential bleeding risk associated with

antiplatelet agents.
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Objective: To measure the effect of AZD1283 on the time to hemostasis following a

standardized tail injury in rats.

Materials:

Male Sprague-Dawley rats (180-220 g)

Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)

Scalpel or sharp blade

Water bath or beaker with saline at 37°C

Stopwatch

Filter paper

AZD1283 formulation for administration

Procedure:

Animal Preparation and Drug Administration: Administer AZD1283 or vehicle control at the

desired dose and route (e.g., orally, 1 hour before the procedure).

Anesthesia: Anesthetize the rat.

Tail Transection:

Immerse the rat's tail in the 37°C saline for a few minutes to standardize temperature and

promote blood flow.

Make a standardized transverse cut of the tail tip (e.g., 3 mm from the end) with a sharp

scalpel.

Bleeding Time Measurement:

Immediately after transection, immerse the tail back into the 37°C saline.

Start the stopwatch.
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Observe for the cessation of bleeding. The bleeding time is defined as the time from the

tail transection until bleeding stops for a continuous period (e.g., 30 seconds).

Gently blot the tail with filter paper every 15-30 seconds to check for re-bleeding, being

careful not to dislodge the forming clot.

A maximum cut-off time (e.g., 20 minutes) is typically used, and if bleeding persists

beyond this time, it is recorded as the cut-off time.

Conclusion
AZD1283 is a potent P2Y12 receptor antagonist with demonstrated antithrombotic effects in

preclinical models of thrombosis. This technical guide provides a foundational understanding of

its mechanism of action, key quantitative data, and detailed experimental protocols to aid in the

design and interpretation of future research in the field of thrombosis and hemostasis. Further

investigation into its complete pharmacokinetic and pharmacodynamic profile will be crucial for

its potential clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [AZD1283 in Thrombosis Research Models: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665933#azd1283-in-thrombosis-research-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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